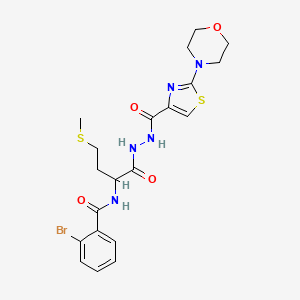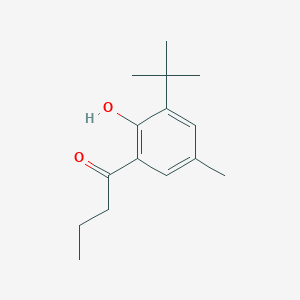
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one is an organic compound with a complex structure that includes a tert-butyl group, a hydroxy group, and a methyl group attached to a phenyl ring, which is further connected to a butanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylbenzene, methylphenol, and butanone.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.
Step-by-Step Synthesis:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Applications De Recherche Scientifique
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one involves its interaction with molecular targets and pathways within biological systems. The hydroxy group can form hydrogen bonds with biological molecules, while the tert-butyl and methyl groups contribute to the compound’s hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(Tert-butyl)-2-hydroxyphenyl)butan-1-one: Lacks the methyl group, which may affect its chemical and biological properties.
1-(3-(Tert-butyl)-2-methylphenyl)butan-1-one: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)propan-1-one: Has a shorter carbon chain, which may influence its reactivity and applications.
Uniqueness
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)butan-1-one is unique due to the presence of all three functional groups (tert-butyl, hydroxy, and methyl) on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
1-(3-tert-butyl-2-hydroxy-5-methylphenyl)butan-1-one |
InChI |
InChI=1S/C15H22O2/c1-6-7-13(16)11-8-10(2)9-12(14(11)17)15(3,4)5/h8-9,17H,6-7H2,1-5H3 |
Clé InChI |
QTYSKMZEYGRLIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(C(=CC(=C1)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)
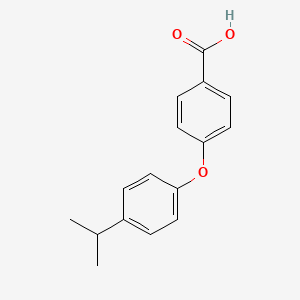

![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)
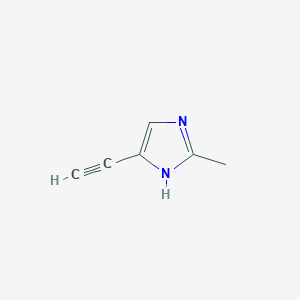
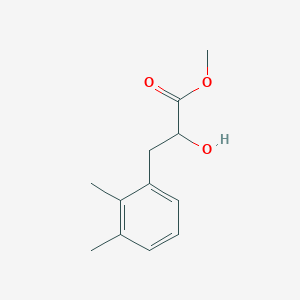
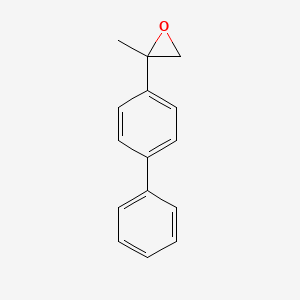
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
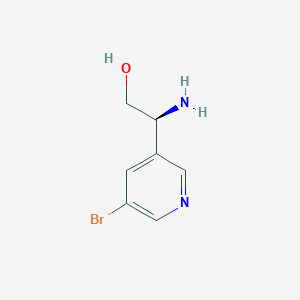
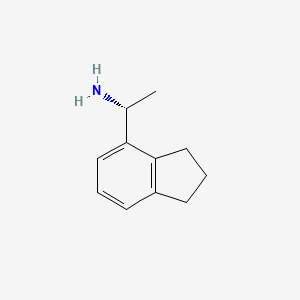

![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
